N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide is a complex organic compound with the molecular formula C24H23N3O3S and a molecular weight of 433.5 g/mol This compound is known for its unique chemical structure, which includes a biphenyl core, a hydrazinyl group, and a carbonothioyl group
Preparation Methods
The synthesis of N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the 2,6-dimethylphenoxyacetyl hydrazide: This step involves the reaction of 2,6-dimethylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the hydrazide.
Acylation: The hydrazide is then acylated with biphenyl-4-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to improve yield and efficiency.
Chemical Reactions Analysis
N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl or carbonothioyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl and carbonothioyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but includes a methoxyphenyl group instead of a biphenyl group.
N-({2-[(2,6-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)cyclopropanecarboxamide: This compound features a cyclopropane ring instead of a biphenyl group.
The uniqueness of this compound lies in its biphenyl core, which can provide distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[[2-(2,6-dimethylphenoxy)acetyl]amino]carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-6-8-17(2)22(16)30-15-21(28)26-27-24(31)25-23(29)20-13-11-19(12-14-20)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,26,28)(H2,25,27,29,31) |
InChI Key |
IWNRCCCDAIGPCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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